2-Undecylcyclohex-2-EN-1-one
Description
Structure
3D Structure
Properties
CAS No. |
823785-56-4 |
|---|---|
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
2-undecylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H30O/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15-17(16)18/h14H,2-13,15H2,1H3 |
InChI Key |
LGTSYTJOWIWQKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CCCCC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Undecylcyclohex 2 En 1 One and Analogous Structures
Strategies for Carbon-Carbon Bond Formation at the Cyclohexenone Ring
Direct Alkylation and Functionalization of Cyclohexenone Systems
Direct alkylation provides a straightforward method for introducing an alkyl group onto the α-carbon of a ketone. pressbooks.pub This process begins with the deprotonation of the ketone by a strong base to form an enolate ion, which then acts as a nucleophile. pressbooks.pub For the synthesis of 2-substituted cyclohexenones, this enolate attacks an appropriate electrophile, such as an alkyl halide. pressbooks.pub
The reaction is a type of SN2 reaction and is most effective with methyl and primary alkyl halides. pressbooks.pub To ensure the complete conversion of the carbonyl compound to its enolate form before the alkylation step, a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is commonly employed. pressbooks.pub An alternative to direct alkylation of the enolate involves the formation of an enamine derivative. The enamine, formed from the reaction of the ketone with a secondary amine, can also act as a nucleophile to attack an alkyl halide. pressbooks.pub
While direct asymmetric alkylation of ketones remains a challenge, methods have been developed for specific substrates. nih.gov For instance, the isoxazole (B147169) annelation sequence allows for the construction of various substituted cyclohexenone systems, as the isoxazole ring can be attached via alkylation and later transformed. orgsyn.org
Table 1: Comparison of Direct Alkylation Strategies
| Method | Reagents | Key Intermediate | Advantages | Limitations |
|---|---|---|---|---|
| Enolate Alkylation | Cyclohexanone (B45756), Strong Base (e.g., LDA), Alkyl Halide | Enolate Ion | Direct C-C bond formation. pressbooks.pub | Can lead to poly-alkylation; requires strong bases. pressbooks.pub |
| Enamine Alkylation | Cyclohexanone, Secondary Amine, Alkyl Halide | Enamine | Milder conditions compared to enolate formation. pressbooks.pub | Requires an additional step for enamine formation and hydrolysis. pressbooks.pub |
| Isoxazole Annelation | β-keto ester, 3-substituted-4-chloromethylisoxazole | Isoxazole derivative | Allows construction of varied substituted cyclohexenones. orgsyn.org | Multi-step process involving ring cleavage and cyclization. orgsyn.org |
Conjugate Addition Reactions for Alkyl Chain Introduction (e.g., Michael Additions)
Conjugate addition, particularly the Michael reaction, is a widely used and reliable method for forming carbon-carbon bonds at the β-carbon of α,β-unsaturated carbonyl compounds like cyclohexenone. wikipedia.orglibretexts.org This 1,4-addition involves the attack of a nucleophile (the Michael donor) on the β-carbon of the unsaturated system (the Michael acceptor). wikipedia.org
To introduce an undecyl chain, an organometallic reagent containing the undecyl group, such as a Gilman cuprate (B13416276) (an organocuprate), can be used as the Michael donor. These reactions are known for their high efficiency in adding alkyl groups to enones. jst.go.jp The choice of the organometallic reagent and reaction conditions can influence the stereoselectivity of the addition, which is particularly important when creating new stereocenters. jst.go.jpnih.gov For example, the stereoselectivity of Michael additions of dialkylcuprates to 2-cyclohexenones can be dependent on the specific cuprate used (e.g., derived from MgBr or Li) and the structure of the cyclohexenone substrate. jst.go.jpnih.gov
Phase-transfer catalysis (PTC) combined with ultrasonic irradiation offers an environmentally friendly approach for Michael additions to 2-cyclohexenone under solvent-free conditions, often resulting in high yields and short reaction times. tubitak.gov.tr
Table 2: Examples of Michael Addition for Alkyl Introduction
| Michael Donor | Michael Acceptor | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Dialkylcuprates (e.g., (Undecyl)₂CuLi) | 2-Cyclohexenone | Ether solvent | Forms a C-C bond at the β-position. jst.go.jp |
| Active Methylene Compounds | 2-Cyclohexenone | Dicationic ammonium (B1175870) salts, ultrasound | Solvent-free, high yields, environmentally friendly. tubitak.gov.tr |
| Organoboron Reagents | β,β-disubstituted α,β-unsaturated carbonyls | Palladium(II) complexes | Enables formation of all-carbon quaternary stereocenters. orgsyn.org |
Cross-Coupling Methodologies for Undecyl Chain Attachment
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and can be adapted to attach an undecyl chain to a cyclohexenone scaffold. smolecule.comsigmaaldrich.com These methods typically involve the reaction of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. sigmaaldrich.com
For the synthesis of 2-undecylcyclohex-2-en-1-one, a suitable strategy would involve a pre-functionalized cyclohexenone, such as 2-halocyclohex-2-en-1-one or the corresponding vinyl triflate. This substrate could then undergo a cross-coupling reaction, such as a Suzuki or Stille coupling, with an organometallic reagent carrying the undecyl group. sigmaaldrich.comgoogleapis.com For example, a Suzuki coupling would use an undecylboronic acid or its derivative, while a Stille coupling would employ an undecylstannane. sigmaaldrich.com
The development of advanced palladium precatalysts and ligands, such as those developed by Buchwald, has greatly expanded the scope and efficiency of these reactions, allowing them to proceed under milder conditions with high functional group tolerance. sigmaaldrich.com These methods are also applicable to the stereospecific cross-coupling of nitrogen-containing stereocenters, highlighting their versatility. nih.gov
Cyclization and Ring-Forming Reactions Leading to the Cyclohexenone Core
Instead of modifying an existing ring, this compound can be synthesized by constructing the six-membered ring from acyclic precursors. These methods build the core structure and incorporate the undecyl side chain simultaneously or in a sequential manner.
Ring-Closing Metathesis Approaches
Ring-closing metathesis (RCM) has become a prominent method for the synthesis of unsaturated rings, including five- to seven-membered rings. wikipedia.orgorganic-chemistry.org The reaction uses a metal catalyst, typically based on ruthenium (e.g., Grubbs catalysts), to facilitate the intramolecular metathesis of a diene, forming a cycloalkene and releasing ethylene (B1197577) as a byproduct. wikipedia.orgru.nl
To synthesize a 2-undecylcyclohexenone derivative via RCM, a suitable acyclic diene precursor containing the undecyl group would be required. The catalyst promotes an intramolecular reaction between two terminal alkene functionalities within the molecule to form the six-membered ring. wikipedia.org The development of more active and functional-group-tolerant catalysts has made RCM a viable strategy for synthesizing complex molecules, including macrocycles and heterocycles. caltech.edunih.gov The E/Z selectivity of the resulting double bond can be influenced by ring strain and the choice of catalyst. organic-chemistry.org
Table 3: Common Catalysts for Ring-Closing Metathesis
| Catalyst Name | Description | Common Applications |
|---|---|---|
| Grubbs' First Generation Catalyst | A ruthenium-based catalyst, Cl₂(PCy₃)₂Ru=CHPh. | Popularized RCM for simple alkenes. caltech.edu |
| Grubbs' Second Generation Catalyst | More active ruthenium catalyst with an N-heterocyclic carbene (NHC) ligand. organic-chemistry.org | Used for more challenging, functionalized olefins. caltech.edu |
| Hoveyda-Grubbs Catalysts | Modified ruthenium catalysts with chelating ligands for enhanced stability and recyclability. | Widely used in various metathesis reactions. |
| Tungsten-based Alkylidenes | Used for highly stereoselective synthesis of macrocyclic alkenes. nih.gov | Offers high Z-selectivity in macrocyclization. nih.gov |
Intramolecular Condensations and Cycloadditions (e.g., Robinson Annulation)
The Robinson annulation is a classic and highly effective method for the synthesis of six-membered rings, making it a key strategy for preparing cyclohexenone derivatives. uitm.edu.mywikipedia.org Discovered by Sir Robert Robinson, this reaction is a two-step sequence that combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation. wikipedia.orgjove.comlibretexts.org
The process typically involves the reaction of a ketone (or a related donor like a β-diketone) with an α,β-unsaturated ketone acceptor, such as methyl vinyl ketone. wikipedia.orgjk-sci.com The reaction is usually base-catalyzed, first forming a 1,5-diketone intermediate via Michael addition, which then undergoes an intramolecular aldol reaction and subsequent dehydration to yield the final cyclohexenone product. jove.comjk-sci.com To synthesize this compound using this method, one could envision reacting an undecyl-containing ketone with an appropriate α,β-unsaturated acceptor.
The Robinson annulation has proven invaluable in the synthesis of complex natural products, including steroids. uitm.edu.mywikipedia.org Variations of the reaction exist, including acid-catalyzed versions and the use of microwave irradiation to accelerate the reaction under solvent-free conditions. jk-sci.comscholarsresearchlibrary.com More recent strategies have also utilized intramolecular aldol condensations of specifically designed ketoaldehydes to produce optically active cyclohexenones. nih.govacs.org
Table 4: Overview of the Robinson Annulation Process
| Step | Reaction Type | Reactants | Intermediate/Product |
|---|---|---|---|
| 1 | Michael Addition | Ketone Enolate + α,β-Unsaturated Ketone | 1,5-Diketone (Michael Adduct) jk-sci.com |
| 2 | Intramolecular Aldol Addition | 1,5-Diketone | Cyclic β-Hydroxy Ketone jk-sci.com |
| 3 | Dehydration | Cyclic β-Hydroxy Ketone | α,β-Unsaturated Cyclohexenone jk-sci.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cyclohexanone |
| Lithium diisopropylamide (LDA) |
| Methyl vinyl ketone |
| Ethylene |
| 2-halocyclohex-2-en-1-one |
| Undecylboronic acid |
| Undecylstannane |
| Phenylalanine |
| Leucine |
| Acetone |
| (2E)-1-(5-methylfuran-2-yl)-3-(4-nitrophenyl) prop-2-en-1-one |
| 2-acetyl-5-methyl furan |
| 4-nitrobenzaldehyde |
| Ethanol |
| 4-methoxybenzaldehyde |
| Acetophenone |
| Ethyl acetoacetate |
| 4-Methoxychalcone |
| Ethyl 6-(4-methoxyphenyl)-4-phenylcyclohex-3-en-2-one-l-carboxylate |
| Phenylpyruvic acid |
| 3-methyl-2-butanone |
| 2-Allylcyclohexanone |
| Diallylcyclohexanone |
| 2-methyl-1,3-cyclopentanedione |
| Estrone |
| Wieland–Miescher ketone |
| (+)-fawcettimine |
| Acrylonitrile |
| Titanocene dichloride |
| 2-(3-Ethyl-5-methyl-4-isoxazolylmethyl)cyclohexanone |
| 1-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one |
| 6-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate |
| (Cyclohex-1-en-1-yloxy)triethylsilane |
| 2-(triethylsilyl)cyclohexan-1-one |
| 5-(Methylamino)-2-Hydroxy-3-Undecylcyclohexa-2, 5-Diene-1, 4-Dione |
| 5-(Ethylamino)-2-Hydroxy-3-Undecylcyclohexa-2, 5-Diene-1, 4-Dione |
| Epothilone C |
| Nakadomarin A |
Chemo- and Enantioselective Synthetic Approaches
The synthesis of specific stereoisomers of this compound and its analogs is a significant challenge in organic chemistry. Chemo- and enantioselective methods are employed to control the three-dimensional arrangement of atoms, which is crucial for the biological activity of these molecules. These approaches utilize chiral catalysts or enzymes to favor the formation of one enantiomer over the other.
Asymmetric Catalysis in the Construction of Chiral Centers
Asymmetric catalysis is a powerful strategy for constructing chiral centers with high enantioselectivity. This involves the use of small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. Both organocatalysis and metal-based catalysis have been successfully applied to the synthesis of chiral cyclohexenone frameworks.
One notable organocatalytic method is the asymmetric isomerization of β,γ-unsaturated cyclohex-3-en-1-ones to their α,β-unsaturated counterparts using a chiral diamine catalyst. nih.gov This approach, which transforms readily available anisoles in three steps to optically active cyclohex-2-enones, relies on cooperative iminium-base catalysis. nih.gov A specially designed catalyst derived from cinchona alkaloid, featuring an aniline (B41778) moiety, has proven effective for this transformation. nih.gov The catalyst has shown tolerance for various alkyl substitutions at both the β- and γ-positions of the cyclohexenone ring, with variations in the alkyl chain length having minimal impact on catalytic activity or enantioselectivity. nih.gov Even sterically demanding groups like isopropyl are well-tolerated, yielding products with high enantiomeric excess (ee). nih.gov
Table 1: Asymmetric Isomerization of Substituted β,γ-Unsaturated Cyclohexenones. nih.gov Data derived from studies using a chiral quinidine-derived diamine catalyst.
Palladium-catalyzed reactions also offer a versatile method for the asymmetric synthesis of γ-substituted cycloalkenones. rsc.org One such strategy involves the oxidative desymmetrization of meso-dibenzoates to afford enantioenriched cycloalkenones, which can then serve as platforms for further functionalization through palladium-catalyzed allylic alkylation. rsc.org This approach is effective for various ring sizes, including cyclopentenones, cyclohexenones, and cycloheptenones, and accommodates a range of heteroatom nucleophiles. rsc.org
Dynamic Kinetic Resolution Techniques for Enantioenriched Cyclic Ketones
Dynamic kinetic resolution (DKR) is a powerful tool for converting a racemic mixture entirely into a single, enantiomerically pure product, thereby achieving a theoretical yield of 100%. wikipedia.org This technique combines the rapid, continuous racemization of the starting material with a highly enantioselective reaction that consumes only one of the enantiomers. wikipedia.org For DKR to be effective, the rate of racemization must be faster than the rate at which the catalyst reacts with the less-favored enantiomer. nih.gov
This method has been applied to the synthesis of enantioenriched cyclic ketones and related structures. In a chemoenzymatic approach, the combination of a metal catalyst for racemization and an enzyme for selective reaction is common. For example, a ruthenium catalyst can be used to racemize a chiral alcohol, while a lipase (B570770) enzyme selectively acylates one enantiomer. wikipedia.org
A notable application is the dynamic reductive kinetic resolution (DYRKR) of cyclic ketones. nih.gov In one instance, the reduction of 3,4-dihydroisocoumarins using the alcohol dehydrogenase from Rhodococcus ruber (ADH-A) initially behaved as a standard kinetic resolution. nih.gov However, the addition of a base like triethylamine (B128534) facilitated the racemization of the starting ketone, enabling a DKR process that led to the formation of the desired alcohol in good yield and high diastereomeric and enantiomeric excess. nih.gov
Baeyer-Villiger monooxygenases (BVMOs) have also been employed in the DKR of α-alkyl-β-ketoesters. By performing the reaction at a slightly basic pH, the acidic proton at the α-position facilitates racemization. The enzyme then selectively oxidizes one enantiomer, leading to high conversions and excellent enantioselectivities for the resulting α-acetoxy esters. core.ac.uk
Table 2: Dynamic Kinetic Resolution of α-Alkyl-β-ketoesters via BVMO-Catalyzed Oxidation. core.ac.uk Reactions performed at pH 9.0 to facilitate in situ racemization.
Enzymatic Transformations in this compound Synthesis
Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for the synthesis of complex chiral molecules. nih.gov Ene-reductases and Baeyer-Villiger monooxygenases are two classes of enzymes particularly relevant to the synthesis of chiral cyclohexenones and their derivatives.
Ene-reductases from the Old Yellow Enzyme family catalyze the asymmetric reduction of carbon-carbon double bonds. They have been successfully used for the desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones to produce chiral 4,4-disubstituted 2-cyclohexenones. nih.govacs.org This biocatalytic approach has demonstrated higher asymmetric induction than many traditional transition-metal-catalyzed methods. nih.gov For instance, ene-reductases such as OPR3 and YqjM have been shown to convert a variety of substituted cyclohexadienones into the corresponding chiral cyclohexenones with excellent enantioselectivities, often exceeding 99% ee. nih.govacs.org The yield can be influenced by the steric properties of the substituents on the substrate. acs.org
Table 3: Ene-Reductase-Catalyzed Desymmetrization of Cyclohexadienones. nih.govacs.org
Baeyer-Villiger monooxygenases (BVMOs) catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group, converting ketones into esters or lactones. thieme-connect.de This transformation is highly valuable for producing chiral building blocks. Cyclohexanone monooxygenase (CHMO) is a well-studied BVMO that can oxidize a wide range of substituted cyclohexanones. nih.govthieme-connect.com The use of whole cells of engineered Escherichia coli that overexpress CHMO has proven to be an efficient system for these oxidations, providing lactones with high chemical yields and optical purities. nih.gov These enzymatic systems can accommodate various substituents on the cyclohexanone ring, including bulky groups and those with polar functionalities, often with high enantioselectivity. thieme-connect.denih.gov Another approach involves using lipases, such as immobilized Candida antarctica lipase B (Novozyme-435), to generate a peracid in situ from an ester and an oxidant like urea-hydrogen peroxide, which then performs the Baeyer-Villiger oxidation. researchgate.net
Table 4: Baeyer-Villiger Oxidation of Substituted Cyclohexanones. nih.govresearchgate.net
Chemical Reactivity and Mechanistic Investigations of 2 Undecylcyclohex 2 En 1 One
Reactivity of the α,β-Unsaturated Ketone System
The defining characteristic of 2-undecylcyclohex-2-en-1-one is its α,β-unsaturated carbonyl moiety. This arrangement creates a conjugated system where the electrophilicity of the carbonyl carbon extends to the β-carbon of the double bond. libretexts.orglibretexts.org This electronic feature allows for two primary modes of nucleophilic attack: direct addition to the carbonyl carbon (1,2-addition) and conjugate addition to the β-carbon (1,4-addition). libretexts.orglibretexts.org
In conjugate addition, a nucleophile attacks the β-carbon of the α,β-unsaturated system. wikipedia.org This type of reaction is also known as a Michael addition. oxfordsciencetrove.com The resulting intermediate is a resonance-stabilized enolate ion. wikipedia.orgvaia.com Subsequent protonation at the α-carbon leads to the saturated ketone product. wikipedia.org
A variety of nucleophiles can participate in conjugate additions with α,β-unsaturated carbonyl compounds. oxfordsciencetrove.com These include amines, thiols, and certain organometallic reagents. fiveable.me For instance, secondary amines react with conjugated carbonyls to form 3-aminocarbonyl compounds. wikipedia.org The choice of nucleophile and reaction conditions can influence the outcome of the reaction.
The reactivity of α,β-unsaturated carbonyl compounds, such as chalcones, with thiols has been studied to understand their biological activity. nih.gov The addition of these compounds to thiol groups can trigger cellular signaling pathways. nih.gov
| Nucleophile Type | Product Type | Key Features |
|---|---|---|
| Amines (Primary and Secondary) | β-Amino Ketones | The reaction is often reversible, leading to the thermodynamically more stable conjugate addition product. libretexts.org |
| Thiols | β-Thio Ketones | The reactivity is influenced by the structure of the α,β-unsaturated carbonyl compound and the lipophilicity of the molecules. nih.gov |
| Enolates (Michael Reaction) | 1,5-Dicarbonyl Compounds | A classic carbon-carbon bond-forming reaction involving the addition of an enolate to a conjugated carbonyl. wikipedia.org |
| Diorganocopper Reagents (Gilman Reagents) | β-Alkylated/Arylated Ketones | These reagents are known to favor conjugate addition over direct carbonyl addition. libretexts.org |
In direct carbonyl addition, the nucleophile attacks the electrophilic carbon of the carbonyl group. masterorganicchemistry.com This type of reaction is favored with highly reactive organometallic reagents, such as Grignard reagents (organomagnesium halides) and organolithium compounds. libretexts.orglibretexts.org These strong nucleophiles tend to add irreversibly and rapidly to the carbonyl carbon. libretexts.orgmasterorganicchemistry.com The initial product is a tetrahedral intermediate which, upon an acidic workup, yields an alcohol. saskoer.ca
The competition between 1,2- and 1,4-addition is a critical aspect of the reactivity of α,β-unsaturated ketones. libretexts.org The nature of the nucleophile is a primary determinant of the reaction pathway. Hard nucleophiles, like Grignard reagents, typically favor 1,2-addition, while softer nucleophiles, like Gilman reagents (diorganocopper compounds), preferentially undergo 1,4-addition. libretexts.org
| Organometallic Reagent | Predominant Mode of Addition | Resulting Product Type |
|---|---|---|
| Grignard Reagents (RMgX) | 1,2-Addition | Tertiary Alcohol |
| Organolithium Reagents (RLi) | 1,2-Addition | Tertiary Alcohol |
| Gilman Reagents (R₂CuLi) | 1,4-Addition (Conjugate Addition) | β-Substituted Ketone |
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org The Diels-Alder reaction is a prime example of a pericyclic reaction, specifically a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for the formation of six-membered rings. wikipedia.orguc.pt
In the context of this compound, the α,β-unsaturated ketone functionality can act as a dienophile. For the Diels-Alder reaction to be efficient, the dienophile is often substituted with electron-withdrawing groups. libretexts.org The carbonyl group in this compound serves this purpose, activating the double bond for reaction with a diene. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org
The regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. chim.it The reaction can be catalyzed by Lewis acids, which can enhance both the reaction rate and selectivity. udel.edu
Deprotonation and Enolization Chemistry
The presence of α-hydrogens (hydrogens on the carbon atoms adjacent to the carbonyl group) in this compound allows for deprotonation and the formation of enol or enolate intermediates. wikipedia.orglibretexts.org This chemistry is fundamental to many of its transformations.
Deprotonation of this compound can occur at two positions: the C-4 position (α' to the carbonyl) and the C-6 position (α to the carbonyl). The regioselectivity of this deprotonation is highly dependent on the reaction conditions, particularly the base used and the temperature. smolecule.com
Under kinetically controlled conditions, typically involving a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C), deprotonation occurs preferentially at the less substituted and more accessible C-6 position. smolecule.com This leads to the formation of the kinetic enolate.
Conversely, under thermodynamically controlled conditions, which may involve a weaker base or higher temperatures, the more substituted and thermodynamically more stable enolate is formed. smolecule.com In the case of this compound, this would correspond to deprotonation at the C-4 position, leading to a conjugated dienolate. The stability of this dienolate is enhanced by the extended conjugation. stackexchange.com
The choice of base and reaction conditions allows for the selective generation of either the kinetic or thermodynamic enolate, which can then be trapped by various electrophiles. smolecule.com
| Deprotonation Site | Control | Typical Conditions | Resulting Intermediate |
|---|---|---|---|
| C-6 (α-position) | Kinetic | Strong, hindered base (e.g., LDA), low temperature (-78 °C) | Kinetic Enolate |
| C-4 (α'-position) | Thermodynamic | Weaker base, higher temperature | Thermodynamic Dienolate |
Once formed, the enolate intermediates of this compound can undergo a variety of reactions with electrophiles. The regioselectivity of these subsequent reactions is a key feature.
Alkylation of the enolates is a common transformation. The kinetic enolate, formed at the C-6 position, can be alkylated to introduce a substituent at that position. Enamine chemistry provides an alternative route for regioselective alkylation. smolecule.com
The enolates can also be trapped with other electrophiles. For example, silylation of an enolate with a reagent like trimethylsilyl (B98337) chloride yields a silyl (B83357) enol ether. wikipedia.org These silyl enol ethers are themselves versatile intermediates in organic synthesis.
The enolization process itself is crucial for understanding the reactivity of the molecule. The formation of an enol involves the migration of a proton from an α-carbon to the carbonyl oxygen, resulting in a C=C double bond with an adjacent hydroxyl group. wikipedia.org This tautomerization is catalyzed by both acid and base. libretexts.orglibretexts.org The stability of the resulting enol is influenced by factors such as substitution on the double bond and the potential for intramolecular hydrogen bonding. stackexchange.comlibretexts.org
Oxidation and Reduction Chemistry
The selective reduction of the enone system in this compound presents a synthetic challenge due to the close proximity of the reducible carbonyl and olefinic functionalities. Achieving selectivity requires careful choice of reagents and reaction conditions.
For the selective reduction of the carbonyl group to the corresponding allylic alcohol, reagents such as sodium borohydride (B1222165) (NaBH4) can be employed. However, to prevent undesired side reactions like conjugate addition or rearrangement, the reaction often requires modification. One strategy involves quenching the intermediate benzyl (B1604629) alkoxide with a weak acid. For instance, the use of NaBH4 in the presence of a significant excess of acetic acid has been shown to selectively reduce similar benzaldehyde (B42025) derivatives with minimal intramolecular transesterification. nih.gov
The biocatalytic reduction of similar terpene ketones, such as carvone (B1668592) (2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one), has been studied using various non-conventional yeasts. mdpi.com These biocatalysts can competitively reduce both the C=C and C=O double bonds, leading to a mixture of saturated ketones, saturated alcohols, and occasionally the allylic alcohol. mdpi.com The predominant catalytic activity often favors the reduction of the carbon-carbon double bond. mdpi.com
Below is a table summarizing potential selective reduction outcomes for this compound based on analogous reactions.
Table 1: Potential Selective Reduction Reactions of this compound
| Target Moiety | Reagent/Catalyst | Potential Product | Reference |
|---|---|---|---|
| Carbonyl (C=O) | NaBH4 / Acetic Acid | 2-Undecylcyclohex-2-en-1-ol | nih.gov |
| Olefin (C=C) | Non-conventional yeasts (e.g., Candida) | 2-Undecylcyclohexanone | mdpi.com |
The cyclohexenone ring of this compound is susceptible to various oxidative transformations. One significant reaction is the Baeyer-Villiger oxidation, which can be mediated by biocatalysts. Baeyer-Villiger monooxygenases (BVMOs), such as cyclohexanone (B45756) monooxygenase (CHMO), catalyze the insertion of an oxygen atom adjacent to the ketone group, converting the cyclohexenone into a chiral lactone. smolecule.com This process involves the activation of molecular oxygen by flavin adenine (B156593) dinucleotide (FAD) and nicotinamide (B372718) adenine dinucleotide phosphate (B84403) (NADPH) to form a reactive peroxyflavin intermediate. smolecule.com For this compound, this would likely produce a γ-lactone, which could be a valuable intermediate for further synthesis. smolecule.com The bulky undecyl group can be accommodated in the hydrophobic pockets of the enzyme's active site. smolecule.com
Another potential oxidative transformation is aromatization. For instance, in the synthesis of certain cannabinoids with a similar cyclohexene (B86901) moiety, aromatization has been achieved using reagents like lithium diisopropylamide (LDA) followed by benzeneselenenyl chloride and subsequent oxidation. nih.gov
Table 2: Potential Oxidative Transformations of this compound
| Reaction Type | Reagent/Catalyst | Potential Product Class | Reference |
|---|---|---|---|
| Baeyer-Villiger Oxidation | Cyclohexanone monooxygenase (CHMO) | Chiral γ-lactone | smolecule.com |
Catalytic Transformations Involving this compound
The structure of this compound lends itself to a variety of catalytic transformations, enabling the synthesis of more complex molecules.
Transition metal catalysis offers a powerful toolkit for modifying the this compound scaffold. smolecule.comrsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the elaboration of cyclohexenone structures by forming new carbon-carbon bonds. smolecule.com This methodology allows for the introduction of diverse substituents under mild conditions. smolecule.com Other transition metal-catalyzed reactions, including those that proceed via C-H activation, could also be applicable for functionalizing the molecule. thieme.de For example, ruthenium complexes have been used in racemization of secondary alcohols, a process that proceeds via a hydride transfer mechanism. diva-portal.org
The development of catalysts for these transformations is an active area of research. For instance, recent advancements include the use of main group metal and metalloid compounds as supporting ligands for transition metal complexes to create unique electronic and steric environments. rsc.org
Biocatalysis provides an environmentally friendly and highly selective alternative for transforming this compound. mdpi.com As mentioned previously, BVMOs can perform selective oxidations. smolecule.com Engineered enzymes can exhibit enhanced activity and selectivity. smolecule.com For example, directed evolution of CHMO has produced variants with significantly higher catalytic efficiency for similar substrates. smolecule.com
Atmospheric Reactivity and Environmental Transformation Mechanisms
The environmental fate of this compound is largely determined by its atmospheric reactivity. As a volatile organic compound (VOC), it is susceptible to degradation by atmospheric oxidants. The primary daytime oxidant is the hydroxyl radical (OH), while at night, the nitrate (B79036) radical (NO3) and ozone (O3) can play a role. uclm.es
Another potential atmospheric reaction involves Criegee intermediates, which are formed from the ozonolysis of alkenes. rsc.org These intermediates are important atmospheric oxidants and can react with other atmospheric constituents. rsc.org
The atmospheric lifetime of this compound will depend on the concentration of these oxidants and the rate constants of the respective reactions. Given its structure as an unsaturated ketone, it is likely to have a relatively short atmospheric lifetime, contributing to the formation of secondary organic aerosols (SOA). copernicus.org
Photochemical Degradation Pathways
There is no available research detailing the photochemical degradation pathways of this compound. The potential for this compound to undergo direct photolysis, a process where a molecule absorbs light and breaks down, is unknown. Determining the absorption spectrum of the molecule in the actinic region (the portion of the solar spectrum that reaches the troposphere) would be the first step in assessing the likelihood of this degradation pathway. Furthermore, the quantum yield, which measures the efficiency of the photochemical process, has not been determined.
Reactions with Atmospheric Oxidants (e.g., Hydroxyl Radicals, Nitrate Radicals)
The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH), while the nitrate radical (NO3•) is a significant oxidant during the nighttime. The reactivity of this compound with these crucial atmospheric cleansers has not been experimentally measured or theoretically calculated.
For a molecule like this compound, which contains a carbon-carbon double bond within a cyclic ketone structure and a long alkyl chain, several reaction mechanisms with •OH and NO3• are plausible. These could include addition to the double bond or hydrogen abstraction from the alkyl chain or the cyclohexene ring. However, without specific rate constants and product studies, it is impossible to determine the dominant reaction pathways or the resulting degradation products.
Structural Characterization and Stereochemical Analysis of 2 Undecylcyclohex 2 En 1 One
Chirality and Stereoisomerism in Cyclohexenone Derivatives
The introduction of an undecyl group at the second position of the cyclohex-2-en-1-one ring system does not inherently create a chiral center in the ring itself. However, the potential for chirality exists if the undecyl chain contains a stereocenter or if further substitutions are made on the cyclohexenone ring.
For 2-undecylcyclohex-2-en-1-one, if the undecyl chain is linear and unsubstituted, the molecule is achiral and therefore does not have enantiomers. However, if a substituent were to be introduced at a position on the cyclohexenone ring that would render a carbon atom a stereocenter, enantiomeric and diastereomeric forms could arise. For instance, substitution at the 4-, 5-, or 6-position could create one or more chiral centers.
In a scenario where a chiral center exists, the molecule would be chiral and could exist as a pair of enantiomers. If multiple chiral centers are present, diastereomers would also be possible. The spatial arrangement of substituents in disubstituted cyclohexanes gives rise to cis and trans isomers, which are diastereomers of each other. libretexts.orglibretexts.org The cis isomer has both substituents on the same side of the ring, while the trans isomer has them on opposite sides. libretexts.org
The concept of prochirality is relevant when considering the synthesis of chiral derivatives from this compound. A prochiral molecule can be converted from achiral to chiral in a single chemical step. pressbooks.pub For example, the carbonyl carbon in this compound is prochiral. Nucleophilic addition to this carbon can occur from two different faces, the Re face and the Si face, potentially leading to the formation of a new chiral center at the C1 position. libretexts.org
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other during a chemical reaction. In the synthesis of chiral cyclohexenone derivatives, asymmetric induction can be achieved by using chiral reagents, catalysts, or auxiliaries. nih.gov For instance, the asymmetric alkylation of cyclohexanone (B45756) enamines can lead to the preferential formation of one stereoisomer. youtube.com This control over stereochemistry is crucial in the synthesis of biologically active molecules where only one stereoisomer may exhibit the desired activity.
Spectroscopic Methodologies for Structural Elucidation
The precise structure of this compound, including its connectivity and stereochemistry, can be determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide valuable information.
¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the protons on the cyclohexenone ring and the undecyl chain. The vinyl proton at the 3-position is expected to appear in the downfield region, typically around 6.0-7.0 ppm, due to the deshielding effect of the conjugated system. researchgate.net The protons on the undecyl chain would appear in the upfield region, with the terminal methyl group showing a characteristic triplet.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the two vinyl carbons, and the carbons of the undecyl chain. The carbonyl carbon (C1) would be significantly downfield, typically in the range of 190-200 ppm. The vinyl carbons (C2 and C3) would appear in the region of 120-160 ppm.
Conformational analysis of substituted cyclohexanones can also be performed using NMR, by analyzing coupling constants and nuclear Overhauser effects (NOEs). acs.org
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds):
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (Carbonyl) | - | ~199 |
| C2 (Vinyl) | - | ~140 |
| C3 (Vinyl) | ~6.8 | ~130 |
| C4 (Allylic) | ~2.4 | ~30 |
| C5 (Alkyl) | ~1.9 | ~23 |
| C6 (Alkyl) | ~2.3 | ~38 |
| Undecyl Chain | 0.8-1.6 | 14-32 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern can provide further structural information. For long-chain alkyl-substituted compounds, characteristic fragmentation patterns involving the cleavage of the alkyl chain are often observed. nih.govnih.gov Common fragmentation pathways for alkyl ketones include McLafferty rearrangement and alpha-cleavage. researchgate.net
Expected Mass Spectrometric Data for this compound:
| Parameter | Expected Value |
| Molecular Formula | C₁₇H₃₀O |
| Molecular Weight | 250.42 g/mol |
| Key Fragment Ions | [M-C₁₁H₂₃]⁺, [M-CₙH₂ₙ₊₁]⁺ |
Computational Chemistry and Molecular Modeling Studies
In the absence of extensive experimental data, computational chemistry and molecular modeling can provide valuable insights into the structural and electronic properties of this compound. Methods such as Density Functional Theory (DFT) can be used to predict the molecule's geometry, vibrational frequencies, and NMR chemical shifts.
Molecular modeling can also be employed to study the conformational preferences of the molecule. For substituted cyclohexanes, the chair conformation is generally the most stable. libretexts.org Computational studies can help determine the preferred orientation (axial or equatorial) of the undecyl substituent and any other groups on the ring, which is crucial for understanding its reactivity. acs.org These computational approaches can complement experimental data and aid in the interpretation of spectroscopic results.
Conformational Analysis and Energy Landscapes
The cyclohex-2-en-1-one ring system deviates from the classic chair conformation of cyclohexane (B81311) due to the sp² hybridization of four of its carbon atoms (C-1, C-2, C-3, and the carbonyl oxygen). This results in a more planar arrangement for this part of the ring, leading to a conformation often described as a "half-chair" or "sofa" conformation. In this arrangement, the carbons C-4 and C-5 are puckered out of the plane formed by the other four ring atoms.
The primary determinant for the conformational preference of this compound is the steric demand of the large undecyl group. Substituents on a cyclohexane or cyclohexene (B86901) ring can occupy either axial/pseudo-axial or equatorial/pseudo-equatorial positions. Due to steric hindrance, particularly 1,3-diaxial interactions, bulky substituents overwhelmingly favor the equatorial or pseudo-equatorial position.
In the case of this compound, the undecyl group is attached to an sp²-hybridized carbon (C-2). The two primary conformations would involve the orientation of the undecyl chain relative to the ring. However, the most significant conformational equilibrium is the ring inversion of the cyclohexene moiety. In any stable conformation, the long undecyl chain will position itself to minimize steric interactions with the rest of the molecule. It is predicted that the undecyl group will adopt a pseudo-equatorial orientation to avoid steric clash with the protons on the ring.
The energy landscape of this compound is expected to be dominated by a single, low-energy conformation where the undecyl group is in a pseudo-equatorial position. The energy barrier for ring inversion to a conformer with a pseudo-axial undecyl group would be significantly high due to severe steric strain. This makes the pseudo-axial conformation energetically unfavorable and negligibly populated at room temperature.
Interactive Data Table: Predicted Conformational Energy
| Conformer | Undecyl Group Position | Relative Energy (Predicted) | Population at 298 K (Predicted) |
| A | Pseudo-equatorial | Low (Most Stable) | >99% |
| B | Pseudo-axial | High | <1% |
Prediction of Spectroscopic Parameters and Reactivity
The spectroscopic properties and reactivity of this compound can be predicted based on the known data for cyclohexenone and other 2-alkyl-substituted enones. The undecyl group is expected to exert both electronic and steric effects.
Spectroscopic Parameters:
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the α,β-unsaturated ketone moiety. The C=O stretching vibration is predicted to appear in the range of 1665-1685 cm⁻¹, which is a lower frequency than for a saturated ketone due to conjugation. The C=C stretching vibration should be observable around 1600-1640 cm⁻¹. orgchemboulder.comlibretexts.orglibretexts.org Strong peaks corresponding to C-H stretching of the undecyl chain and the cyclohexene ring will be present below 3000 cm⁻¹. masterorganicchemistry.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The vinylic proton at C-3 is expected to appear as a multiplet in the region of 6.5-7.0 ppm. The protons on the carbon adjacent to the carbonyl group (C-6) would be deshielded and appear around 2.4-2.6 ppm. The protons of the long undecyl chain will give rise to a large, complex signal in the typical aliphatic region (0.8-1.6 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm.
¹³C NMR: The carbonyl carbon (C-1) is predicted to have a chemical shift in the range of 198-202 ppm. The sp² carbons of the double bond (C-2 and C-3) are expected around 130-160 ppm. The numerous CH₂ groups of the undecyl chain will produce a series of signals between 20-35 ppm.
Interactive Data Table: Predicted Spectroscopic Data
| Spectroscopy | Feature | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) |
| IR | C=O Stretch | 1665 - 1685 |
| C=C Stretch | 1600 - 1640 | |
| C-H Stretch (Alkyl) | 2850 - 2960 | |
| ¹H NMR | Vinylic H (at C-3) | 6.5 - 7.0 |
| -CH₂- (at C-6) | 2.4 - 2.6 | |
| Undecyl Chain | 0.8 - 1.6 | |
| Terminal CH₃ | ~0.9 | |
| ¹³C NMR | C=O (C-1) | 198 - 202 |
| C=C (C-2, C-3) | 130 - 160 | |
| Undecyl Chain | 20 - 35 |
Reactivity:
The reactivity of α,β-unsaturated ketones is characterized by their susceptibility to nucleophilic attack at two primary sites: the carbonyl carbon and the β-carbon (C-3). This is due to the polarization of the π-electron system.
For this compound, the presence of the bulky undecyl group at the C-2 position is expected to significantly influence its reactivity.
Michael Addition: While Michael additions (1,4-conjugate additions) are a hallmark reaction of enones, the steric bulk of the undecyl group adjacent to the β-carbon may disfavor the approach of bulky nucleophiles at this position.
1,2-Addition: Direct attack at the carbonyl carbon (1,2-addition) is also expected to be sterically hindered.
Electronic Effects: The undecyl group is an electron-donating group, which slightly increases the electron density in the conjugated system. This effect would modestly decrease the electrophilicity of both the carbonyl carbon and the β-carbon, thus contributing to a slight reduction in reactivity. researchgate.netrsc.org
Natural Occurrence and Chemoecological Relevance of 2 Undecylcyclohex 2 En 1 One
Identification and Isolation from Biological Sources
There are no published reports detailing the identification or isolation of 2-Undecylcyclohex-2-en-1-one from any plant, fungal, or other biological source. While cyclohexenone derivatives are known to occur in nature, with some being isolated from plants like Halleria lucida and various species of the Uvaria genus, the specific compound this compound has not been documented as a natural product in the existing scientific literature. acs.orgresearchgate.net
Role as a Volatile Organic Compound in Biological Systems
As the compound has not been identified in biological systems, there is no information regarding its potential role as a volatile organic compound (VOC). The study of how organisms interact through chemical signals, a field known as chemoecology, relies on the prior identification of the compounds involved.
There is no evidence to suggest that this compound is produced by plants in response to herbivory. The role of herbivore-induced plant volatiles (HIPVs) is a significant area of research in chemical ecology, where compounds are released by plants upon insect attack to deter herbivores or attract their natural enemies. nih.govresearchgate.netnih.gov However, this compound has not been implicated in any such interactions.
No studies have been conducted on the behavioral effects of this compound on any organism. Therefore, its potential role as a chemoattractant or repellent is unknown. Research into the chemical ecology of insect-plant interactions often reveals that plant-derived volatiles can mediate insect behavior, but no such role has been described for this specific compound. researchgate.netjpsonline.co.in
Biosynthetic Pathways and Precursors in Natural Systems
The biosynthetic pathway for this compound in natural systems has not been elucidated, as the compound itself has not been found to be naturally occurring. While the biosynthesis of other cyclohexanone (B45756) and cyclohexenone rings has been studied in various organisms, such as in the formation of cycloheximide (B1669411) by Streptomyces species and certain derivatives in mycorrhizal barley roots, this information cannot be specifically applied to this compound without direct evidence. researchgate.netacs.orgmdpi.com
Advanced Research Methodologies Applied to 2 Undecylcyclohex 2 En 1 One
Chromatographic Techniques for Separation and Purification
Chromatographic methods are fundamental in the analysis of 2-Undecylcyclohex-2-en-1-one, enabling its separation from complex mixtures and ensuring its purity for subsequent studies. These techniques are based on the differential partitioning of components between a stationary phase and a mobile phase. wikipedia.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. amazonaws.com In this method, the sample is vaporized and injected into a chromatographic column. An inert gas, such as helium, serves as the mobile phase, carrying the sample through the column. drawellanalytical.com The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. etamu.edu
After separation in the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization. This process fragments the molecules into a unique pattern of ions. etamu.edu The mass spectrometer then separates these ions based on their mass-to-charge ratio, generating a mass spectrum that serves as a molecular fingerprint, allowing for the definitive identification of this compound. wikipedia.org The retention time from the GC and the fragmentation pattern from the MS together provide a high degree of confidence in the identification and quantification of the compound.
Click to view GC-MS Operational Parameters
| Parameter | Typical Value/Condition | Significance |
|---|---|---|
| Column Type | Capillary column (e.g., DB-5ms) | Provides high-resolution separation of volatile compounds. |
| Injector Temperature | ~250-300 °C | Ensures complete vaporization of the analyte without thermal degradation. wikipedia.org |
| Carrier Gas | Helium or Hydrogen | Inertly carries the sample through the column. drawellanalytical.com |
| Oven Temperature Program | Gradient from a lower to a higher temperature | Optimizes separation of compounds with different boiling points. |
| Ionization Mode | Electron Ionization (EI) | Creates reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Quadrupole | Separates ions based on their mass-to-charge ratio. |
High-Performance Liquid Chromatography (HPLC) for Compound Profiling
High-Performance Liquid Chromatography (HPLC) is another essential chromatographic technique for the analysis of this compound, especially for samples that are not suitable for GC due to low volatility or thermal instability. lcms.cz HPLC utilizes a liquid mobile phase to separate the components of a mixture. shodex.com The sample is dissolved in a solvent and pumped through a column packed with a solid adsorbent material (the stationary phase). shodex.com
For a non-polar compound like this compound, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. wikipedia.org The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times. The separated components are then detected by a suitable detector, such as a UV-Vis detector, as they elute from the column.
Click to view HPLC Method Parameters
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-phase C18 | Provides a non-polar stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Gradient of acetonitrile (B52724) and water | Allows for the elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Controls the speed at which the mobile phase and sample pass through the column. |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Affects retention times and peak shapes; needs to be controlled for reproducibility. |
| Detection | UV at a specific wavelength (e.g., 220 nm) | Monitors the eluent for the presence of the analyte. |
| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |
Reaction Kinetics and Thermodynamics Studies
Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing its synthesis and predicting its behavior in chemical transformations.
Measurement of Reaction Rates and Activation Energies
Reaction kinetics studies focus on the rate at which a reaction proceeds. The rate of a reaction involving this compound can be determined by monitoring the change in concentration of the reactant or a product over time. This is often achieved using spectroscopic techniques or chromatography. The rate of reaction is influenced by factors such as concentration, temperature, and the presence of catalysts. youtube.com
The data obtained from these experiments can be used to determine the rate law and the rate constant (k) for the reaction. The Arrhenius equation can then be applied to determine the activation energy (Ea), which is the minimum energy required for the reaction to occur. A higher activation energy corresponds to a slower reaction rate.
Enthalpy and Free Energy Changes in Transformations
Thermodynamic studies of reactions involving this compound provide insight into the energy changes that occur during a transformation. Key thermodynamic parameters include enthalpy change (ΔH) and Gibbs free energy change (ΔG).
The enthalpy of combustion, for instance, is a critical thermodynamic property for combustible organic materials. asau.ru For a transformation, a negative ΔH indicates an exothermic reaction that releases heat, while a positive ΔH signifies an endothermic reaction that absorbs heat.
The Gibbs free energy change (ΔG) determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process, while a positive ΔG indicates a non-spontaneous process. These thermodynamic values are essential for predicting the feasibility and equilibrium position of a reaction.
Click to view Key Thermodynamic and Kinetic Parameters
| Parameter | Symbol | Description |
|---|---|---|
| Rate Constant | k | A proportionality constant in the rate equation of a chemical reaction. |
| Activation Energy | Ea | The minimum amount of energy required for a reaction to occur. |
| Enthalpy Change | ΔH | The heat absorbed or released during a chemical reaction at constant pressure. |
| Gibbs Free Energy Change | ΔG | The maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. |
Mechanistic Studies Using Isotopic Labeling and Trapping Experiments
To elucidate the detailed step-by-step pathway of a reaction involving this compound, chemists employ mechanistic studies. Isotopic labeling is a powerful technique used to trace the path of atoms throughout a reaction. wikipedia.org By replacing an atom in the this compound molecule with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), researchers can follow the labeled atom's position in the products. This provides direct evidence for bond-making and bond-breaking steps in the reaction mechanism. The presence and location of the isotope in the final products can be determined using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. cernobioscience.com
Trapping experiments are another valuable tool for studying reaction mechanisms. If a reactive intermediate is suspected to be formed during a reaction, a "trapping agent" can be added to the reaction mixture. This agent is designed to react specifically with the intermediate, forming a stable, characterizable product. The detection of this trapped product provides strong evidence for the existence of the proposed intermediate, helping to piece together the reaction mechanism. For instance, in the context of Baeyer-Villiger monooxygenase-mediated oxidation of cyclohexenone derivatives, a reactive C4a-peroxyflavin intermediate is formed which then attacks the substrate. smolecule.com
Future Research Directions and Interdisciplinary Prospects
Development of Green Chemistry Approaches for Synthesis
The chemical industry's growing emphasis on sustainability is steering the synthesis of 2-Undecylcyclohex-2-en-1-one towards more environmentally benign methodologies. sigmaaldrich.comepa.gov Green chemistry principles, such as waste prevention, atom economy, and the use of renewable feedstocks, are at the forefront of this transformation. sigmaaldrich.comepa.govacs.org
A significant area of development is the use of biocatalysts, particularly enzymes, to perform key synthetic steps. acs.org Enzymes operate under mild conditions and exhibit high specificity, which can reduce the need for protecting groups and minimize waste. acs.orgrsc.org For instance, biocatalytic cascades that combine ene-reductases and imine reductases/reductive aminases are being explored for the asymmetric synthesis of related chiral amines from α,β-unsaturated ketones. nih.gov The use of enzymes like Baeyer-Villiger monooxygenases (BVMOs) can convert cyclohexenone derivatives into valuable chiral lactones. smolecule.com Furthermore, the development of "deprotectase" biocatalysts offers a green alternative for removing protecting groups in multi-step syntheses. rsc.org
The exploration of greener solvents and reaction conditions is another critical avenue. nih.gov Supercritical fluids, such as supercritical CO2, and aqueous reaction media are being investigated as replacements for traditional volatile organic solvents. nih.gov Microwave-assisted synthesis is also gaining traction as an energy-efficient method for accelerating organic reactions. nih.govmdpi.com The goal is to develop synthetic routes that are not only efficient but also have a minimal environmental footprint, as measured by metrics like the E-factor and eco-score. rsc.org
| Green Chemistry Approach | Description | Potential Advantages for this compound Synthesis |
| Biocatalysis | Use of enzymes (e.g., ene-reductases, BVMOs) to catalyze specific reactions. nih.govsmolecule.com | High selectivity, mild reaction conditions, reduced waste, potential for chiral synthesis. acs.orgnih.gov |
| Green Solvents | Replacement of hazardous solvents with environmentally benign alternatives like water or supercritical CO2. nih.gov | Reduced toxicity and environmental pollution. nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. nih.gov | Faster reaction times, increased yields, and energy efficiency. nih.gov |
| Renewable Feedstocks | Utilization of starting materials derived from biomass. | Reduced reliance on fossil fuels and increased sustainability. |
| Atom Economy | Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product. acs.org | Minimization of waste byproducts. acs.org |
Exploration of Novel Biological Roles beyond Direct Efficacy Assessments
While the direct efficacy of compounds like this compound in applications such as pest management is a primary focus, future research will delve into more subtle and complex biological roles. Understanding these interactions can open doors to new applications in agriculture and beyond.
One area of interest is the compound's potential to modulate tritrophic interactions—the relationships between plants, herbivores, and their natural enemies. researchgate.net Certain plant-produced volatile organic compounds (VOCs) can attract predators or parasitoids of herbivores, acting as an indirect plant defense mechanism. researchgate.net Research into whether this compound or related compounds can act as such attractants could lead to the development of novel pest management strategies that rely on enhancing natural biological control. researchgate.net For example, studies have shown that mint plants can attract predatory mites that are enemies of the two-spotted spider mite. researchgate.net
Furthermore, the sublethal effects of this compound on target and non-target organisms warrant deeper investigation. Beyond direct toxicity, there may be impacts on behavior, reproduction, and development that could have significant ecological consequences. In agriculture, nanotechnology is increasingly being used for the synthesis of more effective pesticides and fertilizers, and understanding the biological interactions of nanocompounds is crucial. nih.gov
Integration with Materials Science for Advanced Applications
The unique chemical structure of this compound, featuring a reactive cyclohexenone core and a long alkyl chain, makes it a candidate for integration into advanced materials. This interdisciplinary approach could lead to the development of materials with novel functionalities.
A key area of exploration is the use of this compound as a monomer or a modifying agent in polymer synthesis. Its functional groups could be exploited to create polymers with tailored properties, such as enhanced thermal stability, mechanical strength, or biodegradability. mdpi.com For instance, polycondensation reactions involving similar diacids and diols are used to produce polyesters and polyamides. mdpi.com The enzymatic synthesis of specialty polymers, such as polyesteramides, is also an area of active research. mdpi.com
The long undecyl chain imparts hydrophobicity, which could be utilized in the development of coatings, films, or functionalized surfaces with specific wetting or anti-fouling properties. The integration of such compounds into biomaterials is another promising avenue, with potential applications in drug delivery and tissue engineering. fz-juelich.de
| Potential Application Area | Description | Relevant Properties of this compound |
| Polymer Chemistry | Use as a monomer or additive in polymerization reactions. | Reactive functional groups, potential to influence polymer properties. |
| Surface Modification | Creation of functionalized surfaces with specific properties. | Hydrophobic undecyl chain, reactive core for attachment. |
| Biomaterials | Incorporation into materials for biomedical applications. | Potential for biocompatibility and controlled release. |
| Nanotechnology | Use in the synthesis of functional nanoparticles. | Can act as a capping or reducing agent in nanoparticle formation. nih.gov |
Advanced In Silico Modeling for Predicting Chemical Properties and Biological Interactions
Computational, or in silico, modeling is becoming an indispensable tool in chemical research, offering a rapid and cost-effective way to predict the properties and behavior of molecules. nih.govknoell.com For this compound, these methods can accelerate research and guide experimental work.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of this compound and its analogues based on their chemical structures. knoell.com This can help in identifying new compounds with enhanced efficacy or improved safety profiles. Molecular docking studies can provide insights into how the molecule interacts with specific biological targets, such as enzymes or receptors. smolecule.com For example, docking studies have been used to understand how the alkyl side chains of similar cyclohexanone (B45756) derivatives fit into the active sites of enzymes. smolecule.com
Furthermore, in silico methods can be used to predict various physicochemical properties, such as solubility, stability, and environmental fate, which are crucial for developing practical applications. knoell.compatheon.com These computational tools can also aid in the design of greener and more efficient synthetic routes by modeling reaction pathways and predicting outcomes. rsc.org As our understanding of biological networks grows, computational models can also be used to predict the broader biological functions of compounds by analyzing their chemical-chemical interactions. nih.govnih.gov
| In Silico Modeling Technique | Application for this compound |
| QSAR ((Quantitative) Structure-Activity Relationship) | Predict biological activity and toxicity based on chemical structure. knoell.com |
| Molecular Docking | Simulate the interaction of the molecule with biological targets. smolecule.com |
| Pharmacophore Modeling | Identify the essential structural features required for biological activity. |
| Molecular Dynamics Simulations | Study the dynamic behavior and conformational changes of the molecule. |
| Predictive Modeling for Physicochemical Properties | Estimate properties like solubility, stability, and environmental persistence. knoell.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
